molecular formula C8H8F2OS B14772984 1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone

1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone

Katalognummer: B14772984
Molekulargewicht: 190.21 g/mol
InChI-Schlüssel: BJWXCHFSOZVBIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cancer, and microbial infections. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Vergleich Mit ähnlichen Verbindungen

1-(5-Ethylthiophen-2-yl)-2,2-difluoroethanone can be compared with other thiophene derivatives, such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one. These compounds share similar structural features but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoroethanone, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8F2OS

Molekulargewicht

190.21 g/mol

IUPAC-Name

1-(5-ethylthiophen-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C8H8F2OS/c1-2-5-3-4-6(12-5)7(11)8(9)10/h3-4,8H,2H2,1H3

InChI-Schlüssel

BJWXCHFSOZVBIA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(S1)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.